6-Chloro-5-fluoronicotinaldehyde

概要

説明

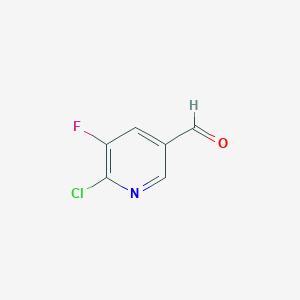

6-Chloro-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Chloro-5-fluoronicotinaldehyde involves the reaction of 5-bromo-2-chloro-3-fluoropyridine with n-butyllithium in anhydrous diethyl ether at -78°C. This reaction is followed by the addition of anhydrous dimethylformamide (DMF) and subsequent extraction with ethyl acetate (EtOAc). The crude product is then purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Types of Reactions

6-Chloro-5-fluoronicotinaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under suitable conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as potassium carbonate (K2CO3) and triethylamine (TEA) in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60°C) are commonly used.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Reactions: Depending on the substituents introduced, various substituted nicotinaldehyde derivatives can be formed.

Oxidation and Reduction Reactions: The major products include 6-Chloro-5-fluoronicotinic acid and 6-Chloro-5-fluoronicotinalcohol.

科学的研究の応用

Medicinal Chemistry

Potential Therapeutic Agent

6-Chloro-5-fluoronicotinaldehyde has been investigated for its potential as a therapeutic agent, particularly in the treatment of various diseases. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess these activities.

Mechanism of Action

The aldehyde group in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit their activity, leading to various biological effects, including potential antimicrobial and anticancer activities.

Biological Research

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. This suggests that it could be developed as a new class of antibiotics or antifungal agents, targeting resistant strains of bacteria.

Anticancer Research

The compound's ability to inhibit specific pathways involved in cancer cell proliferation is under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a promising candidate for further research in oncology.

Material Science

Building Block for Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and reduction processes, which are essential for creating novel materials .

Agrochemicals

The compound is also being explored for its potential use in the development of agrochemicals. Its chemical properties may allow it to function as a pesticide or herbicide, contributing to agricultural productivity while minimizing environmental impact.

Case Studies and Research Findings

作用機序

The mechanism of action of 6-Chloro-5-fluoronicotinaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various adducts. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions. The molecular targets and pathways involved vary depending on the specific chemical or biological context.

類似化合物との比較

Similar Compounds

6-Chloro-5-methylnicotinaldehyde: Similar structure but with a methyl group instead of a fluorine atom.

5-Chloro-2,4-dihydroxy-6-methylpyrimidine: Contains a pyrimidine ring with chlorine and hydroxyl groups.

6-Chloro-1,3-benzodioxol-5-amine: Contains a benzodioxole ring with a chlorine atom.

生物活性

6-Chloro-5-fluoronicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 175.55 g/mol. Its structure features a chlorinated and fluorinated pyridine ring, which contributes to its unique reactivity and biological interactions.

The primary biological activity of this compound is attributed to its ability to interact with various enzymes and proteins, modulating their activity. Notably, it has been shown to inhibit casein kinases, critical regulators of cell signaling pathways involved in cell cycle progression and proliferation . The compound's structural features facilitate effective binding to molecular targets, enhancing its potential therapeutic effects against diseases such as cancer and viral infections.

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of 22 µM against human breast cancer cells, indicating its potential as a chemotherapeutic agent .

- Viral Inhibition : Another investigation focused on the compound's efficacy against viral infections. It was found to significantly reduce viral replication in cultured cells infected with influenza virus, suggesting its utility as an antiviral agent .

- Enzyme Modulation : Research utilizing dynamic combinatorial chemistry revealed that this compound can selectively inhibit glutathione S-transferases (GSTs), which are involved in detoxification processes. The compound showed varying potency across different GST isoforms, highlighting its specificity.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives under acid-catalyzed conditions. The presence of halogen substituents enhances its metabolic stability, making it suitable for further pharmacological studies . Green chemistry principles are increasingly being applied to optimize synthesis methods for better yield and environmental sustainability.

特性

IUPAC Name |

6-chloro-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOGYCPIVIXHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617065 | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950691-52-8 | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。